molecular formula C19H21F2N3O2 B2658988 4-{[1-(2,4-Difluorobenzoyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine CAS No. 2309732-26-9

4-{[1-(2,4-Difluorobenzoyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine

Cat. No.: B2658988
CAS No.: 2309732-26-9
M. Wt: 361.393
InChI Key: VSQAWAGZFGSTBJ-UHFFFAOYSA-N
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Description

4-{[1-(2,4-Difluorobenzoyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine is a synthetic organic compound that features a piperidine ring substituted with a difluorobenzoyl group and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(2,4-Difluorobenzoyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Difluorobenzoyl Group: The difluorobenzoyl group is introduced via an acylation reaction using 2,4-difluorobenzoyl chloride.

    Attachment of the Pyrimidine Ring: The pyrimidine ring is attached through a nucleophilic substitution reaction, where the piperidine derivative reacts with a suitable pyrimidine precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(2,4-Difluorobenzoyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-{[1-(2,4-Difluorobenzoyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[1-(2,4-Difluorobenzoyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.

    Pathways Involved: It may modulate signaling pathways related to neurotransmission or cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    4-(2,4-Difluorobenzoyl)-piperidine hydrochloride: A related compound with similar structural features.

    6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole: Another compound with a piperidine ring and fluorine substitution.

Uniqueness

4-{[1-(2,4-Difluorobenzoyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

(2,4-difluorophenyl)-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2N3O2/c1-12-13(2)22-11-23-18(12)26-10-14-5-7-24(8-6-14)19(25)16-4-3-15(20)9-17(16)21/h3-4,9,11,14H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSQAWAGZFGSTBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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